Summary of the Application: 2-tert-Butylcyclohexanone is used in the synthesis of polyurea derivatives and its TiO2-doped nanocomposites . These polyurea derivatives are important polymers obtained by the interaction between a diisocyanate and an amine .
Methods of Application or Experimental Procedures: The polyurea derivatives were synthesized by the solution polycondensation method through the interaction between 4(2-aminothiazol-4-ylbenzylidene)-4-(tert-butyl)cyclohexanone and diisocyanate compound in pyridine . The structure of the polyurea was confirmed using Fourier transform-infrared (FTIR) spectroscopy and characterized by solubility, viscometry, gel permeation chromatography (GPC), and X-ray diffraction (XRD) analysis .
Results or Outcomes: The polyurea showed antibacterial activity against some of the tested bacteria and fungi . The increase in the strength of π–H interactions and H-donors contributed to improved binding of one of the polyurea derivatives compared to others . The docking of 1KZN against the tested polymers suggests an increase in the docking score of one of the polyurea derivatives, which is in agreement with the antibacterial study .
Summary of the Application: 2-tert-Butylcyclohexanone is used in mass spectrometry, which is a technique that helps determine the mass of particles, the elemental composition of a sample or molecule, and the potential chemical structures of molecules .
Methods of Application or Experimental Procedures: The compound is introduced into the mass spectrometer and ionized. The ions are then separated according to their mass-to-charge ratio and detected .
Results or Outcomes: The results from mass spectrometry provide a mass spectrum that presents the data as a plot of ion abundance versus mass-to-charge ratio. This information can be used to determine the molecular weight of the compound and to gain insights into its chemical structure .
Summary of the Application: 2-tert-Butylcyclohexanol, a major metabolite of 2-tert-Butylcyclohexanone, is used in the synthesis of 2-tert-butylcyclohexyl methacrylate .
Methods of Application or Experimental Procedures: 2-tert-Butylcyclohexanol reacts with methacryloyl chloride in the presence of triethylamine to produce 2-tert-butylcyclohexyl methacrylate .
Results or Outcomes: The product, 2-tert-butylcyclohexyl methacrylate, is a methacrylate derivative that can be used in the production of polymers .
Summary of the Application: 2-tert-Butylcyclohexanone is used in organic synthesis, particularly in the synthesis of certain types of organic compounds .
Methods of Application or Experimental Procedures: The compound is used as a starting material or intermediate in the synthesis of other organic compounds. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
Results or Outcomes: The results or outcomes obtained would also depend on the particular synthesis being carried out. In general, the use of 2-tert-Butylcyclohexanone in organic synthesis can lead to the production of a wide range of organic compounds .
Summary of the Application: 2-tert-Butylcyclohexanone is used in material science, particularly in the synthesis of certain types of materials .
Methods of Application or Experimental Procedures: The compound is used as a starting material or intermediate in the synthesis of other materials. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
Results or Outcomes: The results or outcomes obtained would also depend on the particular synthesis being carried out. In general, the use of 2-tert-Butylcyclohexanone in material science can lead to the production of a wide range of materials .
2-tert-Butylcyclohexanone is an organic compound with the molecular formula C10H18O and a molecular weight of approximately 154.25 g/mol. It is classified as a ketone, specifically a substituted cyclohexanone, where a tert-butyl group is attached to the cyclohexane ring at the second position. The compound is known for its distinctive structural features, which include a bulky tert-butyl group that influences its physical and chemical properties, such as boiling point and solubility .
There is no current research readily available on a specific mechanism of action for 2-tert-Butylcyclohexanone.
Several synthesis methods have been developed for 2-tert-butylcyclohexanone:
These methods highlight the versatility in synthesizing this compound from different starting materials .
2-tert-Butylcyclohexanone finds applications in various fields:
Research on interaction studies involving 2-tert-butylcyclohexanone has primarily focused on its metabolic pathways and potential interactions with other compounds. In silico evaluations suggest that it shares metabolic similarities with other substituted cyclohexanones, indicating potential read-across for toxicological assessments. This means that its behavior in biological systems might be predicted based on data from structurally similar compounds .
Several compounds share structural similarities with 2-tert-butylcyclohexanone. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|---|
2-sec-Butylcyclohexanone | 14765-30-1 | C10H18O | 154.25 g/mol | Has a sec-butyl group instead of tert-butyl. |
p-tert-Butylcyclohexanone | 98-53-3 | C10H14O | 154.25 g/mol | Contains a para-substituted tert-butyl group. |
4-t-Amylcyclohexanone | 16587-71-6 | C11H20O | 168.28 g/mol | Has an amyl group instead of tert-butyl; larger structure. |
These compounds illustrate the diversity within substituted cyclohexanones while emphasizing the unique characteristics of 2-tert-butylcyclohexanone due to its specific tert-butyl substitution pattern .